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Compound of Interest

Compound Name: 3-Pyrrolidin-1-ylbenzonitrile

Cat. No.: B069742

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data
and synthetic methodologies for the chemical compound 3-Pyrrolidin-1-ylbenzonitrile. Due to
the limited availability of directly published, comprehensive spectral datasets for this specific
molecule, this document collates predicted data, characteristic spectral features of its
constituent functional groups, and relevant synthetic protocols. This information is intended to
serve as a valuable resource for the characterization, synthesis, and analysis of 3-Pyrrolidin-
1-ylbenzonitrile and structurally related compounds.

Molecular Structure and Properties

Molecular Formula: C11H12N2 Molecular Weight: 172.23 g/mol CAS Number: 175696-73-8

Spectroscopic Data Summary

While a complete, experimentally verified set of spectra for 3-Pyrrolidin-1-ylbenzonitrile is not
readily available in public databases, the following tables summarize the expected
spectroscopic characteristics based on the analysis of its functional groups and data from
analogous compounds.

Table 1: Predicted *"H NMR Spectroscopic Data
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Predicted Chemical

Protons . Multiplicity Notes
Shift (6, ppm)
Pyrrolidine H (a to N) 3.2-34 t
Pyrrolidine H (B to N) 19-21 p
Aromatic H (ortho to
~7.4 d
CN)
Aromatic H (meta to
~7.2 t
CN)
Aromatic H (para to
~6.8 d
CN)
Aromatic H (ortho to
~6.7 s

Pyrrolidine)

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and

experimental conditions.

. 1 13 1

PRI Predicted Chemical Shift i
(3, ppm)

Pyrrolidine C (a to N) ~47
Pyrrolidine C (B to N) ~25
Aromatic C (ipso-CN) ~112
Aromatic C (ipso-Pyrrolidine) ~148
Aromatic C-H 115-130 Multiple peaks expected
Nitrile (C=N) ~119

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and

experimental conditions.
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Table 3: Key IR Absorption Bands

Characteristic Absorption

Functional Group Intensity
(cm™)

C=N (Nitrile stretch) 2220 - 2240 Strong

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

C-N (Aromatic amine) 1250 - 1360 Strong

C=C (Aromatic) 1450 - 1600 Medium to Weak

IameA._Mass_SpecimmﬂLy Data

m/z (Expected)

Notes

[M]*+ 172.10 Molecular lon
[M-H]*+ 171.10

Loss of ethylene from
[M-C2H4]* 144.08 T

pyrrolidine ring

Fragment corresponding to
[C7HaN]* 102.03

cyanophenyl group

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for

reproducibility and accurate compound characterization. While specific published methods for

3-Pyrrolidin-1-ylbenzonitrile are scarce, the following outlines standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring both tH

and 3C NMR spectra. The sample is dissolved in a deuterated solvent, such as chloroform-d

(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small amount of tetramethylsilane

(TMS) as an internal standard. For *H NMR, a standard one-pulse sequence is used, and for
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13C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon
atom.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or
oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded in the range of 4000-400
cm~L,

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron lonization (EI)
and Electrospray lonization (ESI) being the most common. For EI-MS, the sample is introduced
into the ion source, where it is bombarded with a high-energy electron beam, causing ionization
and fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and introduced into
the mass spectrometer through a capillary, where a high voltage is applied to generate charged
droplets that desolvate to produce ions.

Synthesis Workflow

The synthesis of 3-Pyrrolidin-1-ylbenzonitrile can be achieved through a nucleophilic
aromatic substitution reaction. A common and effective method involves the reaction of 3-
fluorobenzonitrile with pyrrolidine.
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Caption: Synthetic pathway for 3-Pyrrolidin-1-ylbenzonitrile.

This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl
sulfoxide (DMSOQ), in the presence of a base like potassium carbonate (K=2COs) at an elevated
temperature. The fluoride ion is a good leaving group, and the electron-withdrawing nature of
the nitrile group activates the aromatic ring towards nucleophilic attack by the secondary
amine, pyrrolidine.

Logical Relationship of Spectroscopic Analysis

The characterization of 3-Pyrrolidin-1-ylbenzonitrile involves a logical workflow where each
spectroscopic technique provides complementary information to confirm the structure of the
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molecule.

Spectroscopic Techniques
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Structural Jonfirmation

Confirmed Structure of
3-Pyrrolidin-1-ylbenzonitrile

Click to download full resolution via product page
Caption: Workflow for structural elucidation.

This integrated analytical approach ensures a high degree of confidence in the structural
assignment of the synthesized compound. Researchers and drug development professionals
can utilize this compiled information as a foundational guide for their work with 3-Pyrrolidin-1-
ylbenzonitrile.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Pyrrolidin-1-
ylbenzonitrile: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069742#spectroscopic-data-nmr-ir-mass-spec-for-3-
pyrrolidin-1-ylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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